disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate;hydrate
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Overview
Description
1,1’-Carbonyldiimidazole: is an organic compound with the molecular formula (C₃H₃N₂)₂CO . It is a white crystalline solid often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .
Industrial Production Methods: The industrial production of 1,1’-Carbonyldiimidazole follows a similar synthetic route, ensuring the reaction is carried out under strictly controlled anhydrous conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Carbonyldiimidazole undergoes various types of reactions, including:
Hydrolysis: Reacts with water to form and .
Amidation: Converts amines into amides.
Carbamoylation: Converts amines into carbamates.
Ureation: Converts amines into ureas.
Esterification: Converts alcohols into esters.
Common Reagents and Conditions:
Hydrolysis: Water.
Amidation, Carbamoylation, Ureation: Amines.
Esterification: Alcohols.
Major Products:
Hydrolysis: Imidazole and carbon dioxide.
Amidation: Amides.
Carbamoylation: Carbamates.
Ureation: Ureas.
Esterification: Esters.
Scientific Research Applications
1,1’-Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis, particularly for peptide coupling.
Biology: Facilitates the synthesis of biologically active peptides.
Medicine: Involved in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
1,1’-Carbonyldiimidazole exerts its effects through the formation of reactive intermediates that facilitate the coupling of amino acids and other compounds. The molecular targets include carboxylic acids and amines , which react with 1,1’-Carbonyldiimidazole to form amides , carbamates , ureas , and esters .
Comparison with Similar Compounds
Phosgene: Used in similar reactions but is more hazardous.
Imidazole: A precursor in the synthesis of 1,1’-Carbonyldiimidazole.
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a high-boiling polar aprotic solvent.
Uniqueness: 1,1’-Carbonyldiimidazole is unique due to its ability to facilitate peptide coupling without the need for highly reactive and hazardous reagents like phosgene. It is also more easily handled and avoids the use of thionyl chloride, which can cause side reactions .
Properties
IUPAC Name |
disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na.H2O/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;;/h1-3,11H,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJXVLMWMGNPGY-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClNNa2O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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